3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
The compound “3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . It also has a dichlorophenyl group, which could potentially contribute to the compound’s reactivity or biological activity. The presence of a chromen-2-one moiety indicates that this compound might have interesting optical properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain several distinct functional groups, including a morpholine ring, a dichlorophenyl group, and a chromen-2-one group. These groups could confer specific chemical properties to the molecule, such as reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the morpholine ring might undergo reactions typical of amines and ethers, while the dichlorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could make the compound more soluble in water compared to compounds with similar molecular weights that lack this functional group .Scientific Research Applications
Complex Formation and Spectral Influence
- Research has shown that compounds containing morpholine fragments, such as 3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one, are involved in complex formation with various metal cations. This interaction significantly influences the spectral characteristics and kinetics of photochromic transformations of these organic ligands (Fedorova et al., 2006).
Synthesis and Spectroscopic Characterization
- The synthesis and spectroscopic characterization of complexes involving morpholine and various metal ions have been conducted. These studies contribute to a better understanding of the structural and chemical properties of such compounds (Amirnasr et al., 2001).
Potential in PET Imaging for Cancer
- Carbon-11 labeled chromen-4-one derivatives, which include morpholine structures, have been synthesized as potential PET agents. These agents are used for imaging DNA repair enzymes in cancer, indicating significant applications in medical imaging and oncology research (Gao et al., 2012).
Role in Spiro Compound Formation
- Research into the formation of spiro compounds using morpholine as a catalyst has been explored. This contributes to the field of organic synthesis, particularly in the development of novel chromene derivatives (Pansuriya et al., 2009).
Inhibitor Development for DNA-Dependent Protein Kinase
- Compounds incorporating morpholine structures have been evaluated as inhibitors of DNA-dependent protein kinase (DNA-PK). This is particularly relevant in the development of therapeutic agents for diseases involving DNA repair mechanisms (Rodríguez-Arístegui et al., 2011).
Application in Synthesis of Key Precursors for DNA-PK Inhibitors
- The synthesis of key intermediates for DNA-PK inhibitors, which includes morpholine derivatives, highlights the compound's utility in medicinal chemistry and drug development (Rodriguez Aristegui et al., 2006).
Antimicrobial Activity and Docking Studies
- Studies on derivatives of chromen-2-one, closely related to the compound , have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Okasha et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(3,5-dichlorophenyl)morpholine-4-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO5/c1-27-17-4-2-3-12-9-16(21(26)29-19(12)17)20(25)24-5-6-28-18(11-24)13-7-14(22)10-15(23)8-13/h2-4,7-10,18H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWNOXMKFQJCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCOC(C3)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one |
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